Product packaging for Levofloxacin Impurity 7(Cat. No.:CAS No. 1607796-83-7)

Levofloxacin Impurity 7

Cat. No.: B601379
CAS No.: 1607796-83-7
M. Wt: 307.27 g/mol
InChI Key: ZLVJJPLJAOXSJS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Levofloxacin Impurity 7 ( 1430222-73-3) is a high-purity chemical reference standard essential for the research, development, and quality control of the antibiotic Levofloxacin. This compound, with the molecular formula C16H18FN3O2 and a molecular weight of 303.3 g/mol, is chemically identified as (S)-9-fluoro-3-methyl-10-(piperazin-1-yl)-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinolin-7-one . It serves a critical role in Analytical Method Development and Validation (AMV), helping researchers to accurately identify and quantify this specific impurity in Levofloxacin Active Pharmaceutical Ingredients (APIs) and finished drug products . The primary value of this impurity standard lies in its application to ensure the safety, efficacy, and consistent quality of pharmaceutical products, which is a mandatory requirement for regulatory filings such as Abbreviated New Drug Applications (ANDA) . By utilizing this well-characterized impurity, scientists can establish sensitive and specific chromatographic methods, monitor stability studies, and confirm that the drug substance meets stringent purity specifications throughout its shelf life. Levofloxacin itself is a broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections . It exerts its bactericidal effect by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, thereby halting DNA replication . The study and control of process-related impurities like this compound are therefore vital for understanding the drug's synthesis pathway and ensuring its final pharmaceutical quality. This product is offered with comprehensive characterization data in accordance with regulatory guidelines and is intended solely for research purposes in a laboratory setting . It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1607796-83-7

Molecular Formula

C15H14FNO5

Molecular Weight

307.27 g/mol

IUPAC Name

(2S)-6-ethoxy-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

InChI

InChI=1S/C15H14FNO5/c1-3-21-13-10(16)4-8-11-14(13)22-6-7(2)17(11)5-9(12(8)18)15(19)20/h4-5,7H,3,6H2,1-2H3,(H,19,20)/t7-/m0/s1

InChI Key

ZLVJJPLJAOXSJS-ZETCQYMHSA-N

Appearance

White Solid to Pale Yellow Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(S)-10-ethoxy-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid; 

Origin of Product

United States

Formation Pathways and Degradation Mechanisms Leading to Levofloxacin Impurity 7

Elucidation of Synthesis-Related Impurity Formation

The formation of impurities during the synthesis of Levofloxacin (B1675101) is a complex process influenced by intermediates, reaction conditions, and potential side reactions. ontosight.ai These impurities can be structurally similar to the active pharmaceutical ingredient (API) and may arise from the starting materials or by-products formed during the manufacturing process. veeprho.com

Analysis of Intermediate Compounds and Reaction By-products

The synthesis of Levofloxacin involves several key intermediate compounds. A common synthetic route involves the reaction of (S)-(-)-9, 10-difluoro-3-methyl-7-oxo-2, 3-dihydro-7H-pyrido [1, 2, 3-de] vulcanchem.comd-nb.info benzoxazine-6-carboxylic acid, also known as Levofloxacin Q-Acid, with N-methylpiperazine. smolecule.comsciforum.net During this multi-step process, various by-products can be generated.

Side reactions involving these intermediates can lead to the formation of impurities. For instance, an impurity known as the diamine derivative can occur due to unintended reactions between the intermediate compounds. ontosight.ai Similarly, research has identified other process-related impurities that are formed from key intermediates. One such impurity arises from an elimination-dimerization reaction involving two molecules of the Levofloxacin Q-Acid intermediate. smolecule.com The formation of by-products that deviate from the intended reaction pathway is a significant source of synthesis-related impurities.

Influence of Manufacturing Process Parameters on Impurity Generation

The conditions under which Levofloxacin is manufactured play a crucial role in the generation of impurities. ontosight.ai Parameters such as temperature, pH, solvents, and reagents must be carefully controlled to minimize unwanted by-products.

Many synthetic routes for Levofloxacin have been reported, with some involving high temperatures and the use of costly or toxic solvents. sciforum.net The choice of solvent is critical; polar solvents are often used, and studies have assessed various options to optimize reaction yield and purity. sciforum.net For example, the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent has been investigated. sciforum.net The pH of the reaction medium can also influence impurity formation, as can the concentration of reactants. ontosight.ai Elevated temperatures can promote side reactions or degradation, leading to a higher impurity profile. sciforum.netderpharmachemica.com For instance, crystallization of Levofloxacin in a mixture of ethanol (B145695) and water is a purification step where temperature control is vital. sciforum.net

Process ParameterInfluence on Impurity GenerationSource
TemperatureHigh temperatures can promote side reactions and degradation, leading to increased impurity levels. sciforum.netderpharmachemica.com sciforum.netderpharmachemica.com
pHCan influence the rate and type of side reactions, affecting the impurity profile. ontosight.ai ontosight.ai
SolventsThe choice of solvent (e.g., DMSO, ethanol/water) affects reaction yield and the formation of impurities. sciforum.net Recoverable and non-toxic solvents are preferred for industrial scale. sciforum.net sciforum.net
ReagentsThe purity and concentration of reactants, such as Levofloxacin Q-Acid and N-methylpiperazine, are critical to prevent the formation of by-products. ontosight.aisciforum.net ontosight.aisciforum.net

Investigation of Side Reactions and Unintended Chemical Transformations

Beyond the main synthesis pathway, unintended chemical transformations and side reactions are a primary source of impurities. ontosight.ai In the synthesis of Levofloxacin, several such reactions have been characterized.

One identified side reaction involves the substitution of a fluorine atom on an intermediate compound by N,N-dimethylamine, which can be present as a residual impurity. derpharmachemica.com This transformation hampers the desired cyclization process, resulting in a distinct process-related impurity. derpharmachemica.com Another study identified three new process-related impurities, which were isolated from the mother liquor at various stages of the synthesis. derpharmachemica.com One of these impurities was proposed to form when oxidative degradation stimulates the opening and de-alkylation of the N-methylpiperazine moiety, followed by re-cyclization into an impurity structure. derpharmachemica.com Such unintended transformations underscore the importance of critically monitoring the manufacturing process to control the levels of these by-products. derpharmachemica.com

Characterization of Degradation Pathways of Levofloxacin to Impurity 7

Levofloxacin can degrade when subjected to certain environmental conditions, leading to the formation of degradation products. veeprho.com These degradation-related impurities can arise during formulation, transport, or storage. ijper.org

Hydrolytic Degradation Studies

Hydrolytic degradation is a common pathway for drug decomposition, though Levofloxacin is generally found to be minimally affected under neutral water hydrolysis. vulcanchem.comijper.org However, degradation can be observed under specific stress conditions.

Forced degradation studies, which are performed as per guidelines from the International Conference on Harmonisation (ICH), subject the drug to conditions like acid and base hydrolysis. akjournals.com In these studies, Levofloxacin has shown slight degradation under acidic stress conditions. vulcanchem.comakjournals.com While major degradation is not typically observed, even minor hydrolysis can lead to the formation of impurities. akjournals.com Some unconventional hydrolytic reactions reported for various drugs include processes like decarboxylation, which could potentially be a pathway for the formation of certain impurities from Levofloxacin. ijper.org

Oxidative Degradation Mechanisms, including N-oxidation processes

Levofloxacin is particularly susceptible to oxidative degradation. vulcanchem.comakjournals.com Exposure to oxidative stress is a significant pathway for the formation of degradation products, with N-oxidation being a primary mechanism. researchgate.net

Studies have shown that significant degradation of Levofloxacin occurs under oxidative conditions, such as exposure to hydrogen peroxide. akjournals.comcaymanchem.com This process can lead to the formation of Levofloxacin N-oxide, which has been identified as a major degradation product. nih.govresearchgate.net Levofloxacin N-oxide is formed by the oxidation of the methylpiperazine part of the molecule. caymanchem.comresearchgate.net This degradation product can also be formed when Levofloxacin solutions are exposed to daylight. nih.govd-nb.infocaymanchem.com Radical scavenger experiments have further elucidated the oxidative degradation mechanism, revealing that superoxide (B77818) radicals (•O2–) and holes (h+) play determining roles in the process. mdpi.com The formation of N-oxide is a well-documented degradation pathway, and this product is noted to be inactive as an antibiotic. d-nb.infocaymanchem.com

Degradation ConditionObserved Effect on LevofloxacinPrimary Degradation Product(s)Source
Acidic Hydrolysis (e.g., 5.0 M HCl)Slight to minor degradation observed.Impurity B and other unknown impurities. vulcanchem.comakjournals.com
Basic Hydrolysis (e.g., 5.0 M NaOH)Minimal degradation.Not significant. vulcanchem.comakjournals.com
Oxidative Stress (e.g., 30% H2O2)Significant degradation.Levofloxacin N-oxide and other unknown impurities. vulcanchem.comakjournals.comresearchgate.net
Photolytic (Daylight Exposure)Slight decomposition observed in solutions.Levofloxacin N-oxide. nih.govd-nb.infocaymanchem.com
Thermal Stress (e.g., 105 °C)Minimal degradation.Not significant. vulcanchem.comakjournals.com

Analytical Methodologies for the Detection, Identification, and Quantification of Levofloxacin Impurity 7

Chromatographic Techniques for Separation and Quantification

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are the cornerstone for the analysis of levofloxacin (B1675101) and its impurities. vulcanchem.com These techniques allow for the effective separation, detection, and quantification of Impurity 7 from the main levofloxacin peak and other related substances.

The development of a robust and validated HPLC method is essential for ensuring the quality and safety of levofloxacin. Several studies have focused on creating stability-indicating methods that can separate all potential impurities, including Impurity 7, from the API. nih.govresearchgate.net

The successful separation of levofloxacin and its impurities is highly dependent on the careful optimization of various chromatographic parameters.

Stationary Phase: The choice of the analytical column is a critical first step. C18 columns are frequently employed due to their versatility and effectiveness in reversed-phase chromatography. nih.govsphinxsai.comcaribjscitech.com For instance, a Cosmosil C18 column (250mm x 4.6mm, 5µm) has been successfully used. sphinxsai.com Other studies have utilized an ACE C18 column and a YMC-Pack Pro C18 column (50 mm x 4.6 mm, 3.0 µm). nih.govakjournals.com The selection of the stationary phase can significantly impact the resolution between levofloxacin and its impurities. vulcanchem.com

Mobile Phase Composition: The mobile phase typically consists of an aqueous buffer and an organic modifier. The pH of the buffer and the ratio of the organic solvent are key to achieving optimal separation. One method employs a mobile phase of 0.5% (v/v) triethylamine (B128534) in 25 mM sodium dihydrogen orthophosphate dihydrate (pH 6.0) and methanol (B129727). nih.gov Another established method uses a mixture of 1.0% (v/v) triethylamine in water (pH adjusted to 6.30 with orthophosphoric acid), methanol, and acetonitrile (B52724) (7.7:1.3:1.0). akjournals.com The United States Pharmacopeia (USP) monograph for levofloxacin outlines a method using a buffer containing ammonium (B1175870) acetate, cupric sulfate, and L-isoleucine mixed with methanol. caribjscitech.comlcms.cz

Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. Commonly used flow rates for levofloxacin impurity analysis are in the range of 0.7 mL/min to 1.0 mL/min. caribjscitech.comakjournals.comabap.co.in

Column Temperature: The column temperature can influence the viscosity of the mobile phase and the kinetics of the separation. Temperatures are often maintained around 25°C, 42°C, or 45°C to ensure reproducibility. caribjscitech.comakjournals.comlcms.cz

Detection Wavelength: The UV detector wavelength is selected based on the absorption maxima of levofloxacin and its impurities to ensure sensitive detection. Common wavelengths used include 235 nm, 294 nm, and 340 nm. nih.govcaribjscitech.comakjournals.com

Table 1: Examples of Optimized HPLC Parameters for Levofloxacin Impurity Analysis

Parameter Method 1 Method 2 Method 3 (USP-like)
Stationary Phase YMC-Pack Pro C18 (50 x 4.6 mm, 3.0 µm) akjournals.com ACE C18 nih.gov Inertsil ODS-3V C18 (250 x 4.6mm, 5µ) caribjscitech.com
Mobile Phase 1.0% (v/v) triethylamine (pH 6.30), methanol, acetonitrile (7.7:1.3:1.0) akjournals.com 0.5% (v/v) triethylamine in 25 mM NaH2PO4·2H2O (pH 6.0) and methanol nih.gov Buffer (Ammonium acetate, cupric sulfate, L-Isoleucine) and methanol (70:30 v/v) caribjscitech.com
Flow Rate 0.8 mL/min akjournals.com Not Specified 0.7 mL/min caribjscitech.com
Column Temperature 25 °C akjournals.com Not Specified 42 °C caribjscitech.com

| Detection | 235 nm akjournals.com | 294 nm nih.gov | 340 nm caribjscitech.com |

A crucial aspect of impurity analysis is the development of stability-indicating methods. These methods are designed to separate the API from any degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. nih.govsphinxsai.com Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the analytical method. nih.govresearchgate.net For levofloxacin, significant degradation has been observed under oxidative and acidic stress conditions, while it is relatively stable under basic, thermal, and photolytic stress. vulcanchem.comakjournals.com The ability to resolve all degradation peaks from the main levofloxacin peak is a key requirement for a validated stability-indicating method. sphinxsai.com

Once an HPLC method is developed, it must be rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. nih.govakjournals.com

Specificity: This parameter ensures that the method can unequivocally assess the analyte in the presence of other components, including impurities and degradation products. sphinxsai.com Specificity is demonstrated by the good resolution between the peaks of levofloxacin and all its known impurities. sphinxsai.com

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. sphinxsai.com For levofloxacin and its impurities, linearity is typically established over a range of concentrations, for example, from the quantitation limit (LOQ) to 150% of the target concentration. sphinxsai.com Correlation coefficients (R²) greater than 0.999 are generally considered acceptable. researchgate.net

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the impurity is spiked into a sample matrix. sphinxsai.com Percentage recoveries are expected to be within a predefined range, such as 98.0% to 102.0%. caribjscitech.com

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at different levels: repeatability (instrument precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility. caribjscitech.com The relative standard deviation (%RSD) is calculated, and for precision, it is typically required to be less than a certain value, for example, 10% for system suitability. caribjscitech.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. caribjscitech.com These values are often determined based on the signal-to-noise ratio, with typical ratios being 3:1 for LOD and 10:1 for LOQ. caribjscitech.com For levofloxacin impurities, LOQ values have been reported in the range of 0.013 µg/mL to 0.022 µg/mL. sphinxsai.com

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. sphinxsai.com This is tested by intentionally altering parameters such as mobile phase composition (±5% relative), pH (±0.2), column temperature (±5°C), and flow rate (±10%). sphinxsai.com The method should remain reliable under these minor changes.

Table 2: Summary of Method Validation Parameters for a Levofloxacin Impurity HPLC Method

Parameter Typical Acceptance Criteria/Finding Reference
Specificity All impurity peaks well resolved from the levofloxacin peak. sphinxsai.com
Linearity (R²) > 0.998 caribjscitech.com
Accuracy (% Recovery) 98.0% to 102.0% caribjscitech.com
Precision (%RSD) NMT 10% for system suitability caribjscitech.com
LOD (µg/mL) e.g., 0.004 - 0.015 µg/mL for various impurities sphinxsai.com
LOQ (µg/mL) e.g., 0.013 - 0.044 µg/mL for various impurities sphinxsai.com

| Robustness | System suitability parameters met under varied conditions. | sphinxsai.com |

Ultra-High Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and shorter analysis times. These benefits are due to the use of columns with smaller particle sizes (typically less than 2 µm). A UPLC-MS/MS method has been developed for the simultaneous determination of four genotoxic impurities in levofloxacin, demonstrating the enhanced sensitivity of this technique. rasayanjournal.co.in The separation was achieved on an Acquity UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm). rasayanjournal.co.in UPLC methods have proven to be stability-indicating and capable of providing excellent specificity for impurity profiling.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While HPLC is the primary method for analyzing non-volatile impurities like Levofloxacin Impurity 7, GC could potentially be employed if any of the starting materials, intermediates, or by-products in the synthesis of levofloxacin are volatile. However, based on the available literature, there is no direct application of GC for the analysis of this compound itself.

Development of Stability-Indicating Methods

Ultra-High Performance Liquid Chromatography (UPLC) Applications

Spectroscopic and Spectrometric Approaches for Structure Elucidation and Characterization

Spectroscopic and spectrometric techniques are indispensable for the definitive identification and structural elucidation of pharmaceutical impurities like this compound. These methods provide detailed information about the molecule's mass, fragmentation, and the connectivity of its atoms.

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of impurities with high precision. vulcanchem.com For this compound, LC-MS analysis reveals its protonated molecular weight, which is crucial for deducing its molecular formula. derpharmachemica.com

Tandem mass spectrometry (MS/MS) provides further structural insights by fragmenting the parent ion and analyzing the resulting daughter ions. derpharmachemica.com This fragmentation pattern is unique to the molecule's structure. For instance, in the analysis of related levofloxacin impurities, specific losses, such as the elimination of water or parts of the piperazine (B1678402) ring, help in pinpointing the exact location of structural modifications. d-nb.infoicm.edu.pl The fragmentation pathways observed in MS/MS studies are critical for confirming the identity of an impurity by comparing it to a reference standard or by interpreting the fragmentation logic based on the known structure of levofloxacin. derpharmachemica.comd-nb.info

Key MS Data for Related Levofloxacin Impurities:

Levofloxacin N-Oxide: A common degradation product, it shows a characteristic ion at m/z 378. d-nb.inforesearchgate.net Its fragmentation is distinct from hydroxylated compounds as the loss of water is not a predominant feature. d-nb.info

Descarboxyl levofloxacin: Identified by an ion at m/z 318.2. researchgate.net

Desmethyl levofloxacin: Identified by an ion at m/z 348.2. researchgate.net

Impurity Name Protonated Molecular Weight (m/z) Key Fragments (m/z) Source
Imp-2 (a process-related impurity)316.1289298.1183 derpharmachemica.com
Imp-3 (a process-related impurity)355.1466327.1150, 309.1045 derpharmachemica.com
Levofloxacin N-Oxide378.1334, 247 d-nb.inforesearchgate.net
Descarboxyl levofloxacin318.2- researchgate.net
Desmethyl levofloxacin348.2- researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to map out the complete chemical structure of this compound. derpharmachemica.comsynzeal.com

1D NMR spectra, such as ¹H and ¹³C NMR, provide information about the chemical environment of individual protons and carbon atoms in the molecule. derpharmachemica.com For example, in the characterization of a process-related impurity, the absence of typical fluorine coupling in the ¹H and ¹³C NMR spectra indicated the substitution of a fluorine atom. derpharmachemica.com 2D NMR techniques, including COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), establish the connectivity between protons and carbons, allowing for the complete and definite assignment of the impurity's structure. derpharmachemica.com

Illustrative ¹H NMR Data for a Levofloxacin-related Impurity (Imp-2):

A methyl group doublet at 1.42 ppm. derpharmachemica.com

A methyl group singlet at 2.92 ppm. derpharmachemica.com

Aromatic proton singlets at 7.04 ppm and 8.66 ppm. derpharmachemica.com

D₂O exchangeable protons at 6.51 ppm and 16.49 ppm. derpharmachemica.com

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. ijpsonline.com The IR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrations of its chemical bonds. For levofloxacin and its impurities, characteristic peaks for the carbonyl group (C=O), N-H stretching of the piperazinyl moiety, and C-H stretching are observed. ijpsonline.comresearchgate.net While IR spectroscopy is often used for initial identification and confirmation of functional groups, it is typically used in conjunction with MS and NMR for complete structural elucidation. irjmets.com

Characteristic IR Absorption Bands for Levofloxacin:

~3272 cm⁻¹: N-H stretching. ijpsonline.com

~1731 cm⁻¹: C=O stretching of the carbonyl group. ijpsonline.com

~1629 cm⁻¹: C=O stretching in the ring carbonyl groups. ijpsonline.comresearchgate.net

Functional Group Approximate Wavenumber (cm⁻¹) Source
N-H Stretch3272 ijpsonline.com
C=O Stretch (Carboxylic Acid)1731 ijpsonline.com
C=O Stretch (Ring)1629 researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is useful for analyzing the chromophoric system of this compound. vulcanchem.comd-nb.infoarabjchem.org A chromophore is the part of a molecule responsible for its color by absorbing light in the UV-visible region. iajps.com The UV-Vis spectrum provides information about the conjugated system within the molecule. Levofloxacin typically exhibits a maximum absorbance (λmax) at around 293 nm in 0.1 N HCl. researchgate.net Changes in the position of the λmax or the shape of the spectrum for an impurity compared to levofloxacin can indicate alterations in the chromophoric structure. irjmets.com This technique is particularly valuable for quantitative analysis due to its simplicity and sensitivity. arabjchem.org

Infrared (IR) Spectroscopy for Functional Group Identification (as part of overall characterization)

Hyphenated Techniques for Comprehensive Impurity Profiling (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectrometry, are essential for comprehensive impurity profiling. derpharmachemica.comsynzeal.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for separating, identifying, and quantifying impurities in complex mixtures. derpharmachemica.comrasayanjournal.co.in An LC system separates the impurities from the active pharmaceutical ingredient (API) and other components, after which the MS/MS detector provides mass and fragmentation data for identification. derpharmachemica.com This method is widely used for the analysis of levofloxacin impurities, including process-related impurities and degradation products. derpharmachemica.comvulcanchem.comd-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds like levofloxacin and its impurities, GC-MS can be used if the impurities are volatile or can be derivatized to become volatile.

The use of these hyphenated techniques allows for the detection and characterization of impurities even at very low levels, which is crucial for meeting regulatory requirements. derpharmachemica.comrasayanjournal.co.in

Qualification and Traceability of Reference Standards for this compound

The accurate quantification of this compound relies on the availability of well-characterized reference standards. synzeal.com These standards are highly purified samples of the impurity that are used to calibrate analytical instruments and validate analytical methods. synzeal.comsynzeal.com

The qualification of a reference standard involves its comprehensive characterization using a battery of analytical techniques, including MS, NMR, and IR, to confirm its identity and purity. synzeal.com The traceability of the reference standard to pharmacopeial standards (e.g., USP or EP) is often required for regulatory submissions. synzeal.comsynzeal.com Certified Reference Materials (CRMs) provide the highest level of accuracy and are produced and certified under stringent guidelines, such as ISO 17034 and ISO/IEC 17025, ensuring their suitability for quality control and method validation.

Impurity Profiling and Control Strategies for Levofloxacin Manufacturing

Development of Impurity Profile for Levofloxacin (B1675101) Drug Substance and Drug Product

Impurity profiling is the comprehensive process of identifying and quantifying all potential and actual impurities in a drug substance and drug product. nih.govnih.gov For Levofloxacin, this involves the use of sophisticated analytical techniques to create a detailed map of its impurity landscape.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for detecting and quantifying Levofloxacin Impurity 7. vulcanchem.com Validated stability-indicating reversed-phase HPLC (RP-HPLC) methods have been specifically developed to separate Levofloxacin from its process-related impurities and degradation products, including Impurity 7. vulcanchem.comresearchgate.net These methods are crucial for both bulk drug samples and finished pharmaceutical dosage forms. vulcanchem.com

To confirm the structure of detected impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. vulcanchem.com LC-MS/MS analysis provides precise molecular weight and fragmentation data, which is instrumental in the structural elucidation of impurities like this compound. nih.govvulcanchem.com Research has demonstrated the effectiveness of an integrated approach using LC-MS/MS for the detection, characterization, and monitoring of trace-level impurities in Levofloxacin. nih.gov This approach can reliably establish impurity profiles for both the drug substance and its degradation samples. nih.gov

Forced degradation studies are also a key component of impurity profiling. vulcanchem.com These studies subject the drug substance to various stress conditions, such as acid, base, oxidation, heat, and light, to understand its degradation pathways and identify potential degradation products. sphinxsai.comvulcanchem.com Studies have shown that Levofloxacin is particularly susceptible to degradation under oxidative and acidic conditions. sphinxsai.comvulcanchem.com

The data gathered from these analytical techniques allows for the creation of a comprehensive impurity profile. This profile is essential for setting acceptance criteria for impurities in both the drug substance and the final drug product, in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH). vulcanchem.com

Table 1: Analytical Techniques for Impurity Profiling of Levofloxacin

Analytical TechniquePurpose in Impurity ProfilingKey Findings Related to this compound
High-Performance Liquid Chromatography (HPLC) Detection and quantification of impurities. vulcanchem.comDevelopment of validated stability-indicating RP-HPLC methods to separate Levofloxacin from its impurities, including Impurity 7. vulcanchem.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Structural identification and confirmation of impurities. vulcanchem.comProvides precise molecular weight and fragmentation patterns to confirm the structure of this compound. nih.govvulcanchem.com
Forced Degradation Studies Identification of potential degradation products and pathways. vulcanchem.comReveals susceptibility of Levofloxacin to degradation under specific stress conditions, aiding in the prediction of impurity formation. sphinxsai.comvulcanchem.com

Identification of Critical Process Parameters (CPPs) Influencing this compound Levels

Critical Process Parameters (CPPs) are manufacturing variables that must be controlled within a defined range to ensure the final product meets its critical quality attributes (CQAs). mt.combiopharminternational.com Identifying the CPPs that influence the formation of this compound is a crucial step in developing an effective control strategy.

The synthesis of Levofloxacin involves multiple chemical steps, and variations in reaction conditions can lead to the formation of impurities. derpharmachemica.com For instance, the final step in the synthesis of similar quinolones can produce by-products due to different fluorine substitution positions. google.com This suggests that the control of reactants and reaction conditions during the synthesis of the quinolone core is critical.

A study on the formulation of Levofloxacin into nanostructured lipid carriers (NLCs) identified sonication time, amplitude, and temperature as CPPs that can impact the level of degradation products. pharmaexcipients.com While this study focused on the final formulation, the principles of identifying and controlling process parameters are directly applicable to the synthesis of the active pharmaceutical ingredient (API). The study found that these parameters influenced the formation of impurities, including Levofloxacin N-oxide. researchgate.net

Risk assessment tools are often employed to systematically identify potential CPPs. researchgate.net By mapping out the entire manufacturing process and considering the potential impact of each parameter on impurity formation, a focused experimental design can be developed to confirm the criticality of these parameters. biopharminternational.com

Table 2: Potential Critical Process Parameters (CPPs) in Levofloxacin Synthesis

Process StagePotential CPPsPotential Impact on Impurity 7 Formation
Quinolone Core Synthesis Reaction Temperature, Reactant Stoichiometry, Reaction TimeSub-optimal conditions can lead to side reactions and the formation of structurally related impurities.
Side Chain Addition Solvent, Base, TemperatureThe choice of solvent and base, along with temperature, can influence the rate of the desired reaction versus impurity-forming side reactions.
Final Crystallization Solvent System, Cooling Rate, pHThese parameters are critical for isolating the pure API and purging impurities like Impurity 7.

Mitigation Strategies for this compound During Synthesis and Purification

Once the critical process parameters influencing the formation of this compound are identified, mitigation strategies can be implemented during both the synthesis and purification stages of manufacturing.

Optimization of Reaction Conditions to Minimize Impurity 7 Formation

A key strategy to control impurities is to optimize the reaction conditions to minimize their formation in the first place. researchgate.net This can involve a systematic study of various parameters using Design of Experiments (DoE). researchgate.net

For Levofloxacin, this could include:

Solvent Selection: The choice of solvent can significantly impact reaction kinetics and selectivity.

Temperature Control: Precise temperature control is crucial to prevent side reactions that may be favored at higher or lower temperatures.

Control of Reactant Ratios: Ensuring the correct stoichiometry of reactants can minimize the formation of impurities arising from unreacted starting materials or side reactions.

pH Adjustment: For reactions where pH is a critical factor, maintaining it within a narrow range can be essential for minimizing impurity formation. vulcanchem.com

By carefully optimizing these and other reaction parameters, the formation of this compound can be significantly reduced at the source.

Application of Purification Techniques (e.g., crystallization, preparative chromatography)

Even with optimized synthesis, some level of impurity formation is often unavoidable. Therefore, effective purification techniques are essential to remove this compound to acceptable levels.

Crystallization is a primary method for purifying crude Levofloxacin. google.comgoogle.comsemanticscholar.org The selection of an appropriate solvent system is critical for successful crystallization. google.comsemanticscholar.org Studies have investigated various solvent systems, including mixtures of alcohols and water, to effectively crystallize Levofloxacin and purge impurities. google.comsemanticscholar.org The cooling rate and final temperature of the crystallization process also play a significant role in the purity of the final product. google.com The process often involves dissolving the crude product in a suitable solvent at an elevated temperature, followed by controlled cooling to induce crystallization of the pure compound, leaving impurities behind in the mother liquor. google.comgoogle.com

Preparative Chromatography , such as flash chromatography, is another powerful technique for isolating and removing impurities. derpharmachemica.com This method has been successfully used to isolate Levofloxacin impurities from mother liquors for characterization purposes. derpharmachemica.com While often used for isolation on a smaller scale, preparative chromatography can be scaled up for manufacturing purposes if necessary to achieve the required purity.

Table 3: Purification Techniques for Levofloxacin

Purification TechniqueDescriptionApplication for Impurity 7 Removal
Crystallization A process of solidifying a pure compound from a solution. google.comgoogle.comsemanticscholar.orgThe primary method for purifying crude Levofloxacin, effectively removing impurities like Impurity 7 by leaving them in the mother liquor. google.comgoogle.com
Preparative Chromatography A technique to separate and isolate components of a mixture. derpharmachemica.comCan be used to isolate and remove specific impurities like Impurity 7, particularly from mother liquors. derpharmachemica.com

In-Process Control (IPC) Methods for Monitoring this compound Levels

In-Process Controls (IPCs) are checks performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure the final product meets its specifications. For this compound, robust IPC methods are essential for real-time monitoring of its levels at critical stages.

The primary analytical technique for IPC monitoring of this compound is High-Performance Liquid Chromatography (HPLC) . veeprho.com Validated HPLC methods provide the necessary sensitivity and specificity to accurately quantify the levels of this impurity during the manufacturing process. sphinxsai.com These methods can be applied to samples taken from various stages, such as after the completion of a reaction or before a purification step.

The implementation of IPCs allows for early detection of any deviations in the process that could lead to an increase in Impurity 7 levels. This enables timely corrective actions to be taken, preventing the contamination of downstream batches and ensuring the final product remains within the acceptable limits for this impurity.

Process Analytical Technology (PAT) is an advanced approach that can be integrated with IPCs. nih.gov PAT involves the use of online, at-line, or in-line analytical tools to provide real-time or near-real-time monitoring of critical process parameters and quality attributes. While specific applications of PAT for this compound are not detailed in the provided context, the principles of PAT are highly relevant for modern impurity control strategies.

Application of Quality by Design (QbD) Principles in Impurity Control

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. mt.comnih.gov The application of QbD principles is highly effective in controlling impurities like this compound.

The core elements of a QbD approach to impurity control include:

Defining a Quality Target Product Profile (QTPP): This includes defining the acceptable limits for all impurities, including this compound, in the final drug product. nih.gov

Identifying Critical Quality Attributes (CQAs): The level of this compound is a CQA that must be controlled. nih.gov

Identifying Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs): As discussed in section 4.2, this involves identifying the process parameters and material attributes that have a significant impact on the formation of Impurity 7. biopharminternational.comnih.gov

Establishing a Design Space: Through systematic experimentation, such as Design of Experiments (DoE), a design space can be established. mt.comresearchgate.net The design space is the multidimensional combination and interaction of input variables (e.g., CPPs) that have been demonstrated to provide assurance of quality. mt.com Operating within the design space ensures that the level of this compound will remain within its acceptable limits.

Developing a Control Strategy: The control strategy is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. nih.govnih.gov This includes controls on input materials, IPCs, and final product testing. nih.gov

Continual Improvement: The QbD framework encourages continual improvement of the manufacturing process to enhance product quality and process efficiency. nih.gov

By implementing a QbD approach, manufacturers can move from a reactive "testing to quality" paradigm to a proactive "building quality in" approach, leading to a more robust and reliable manufacturing process for Levofloxacin with consistent control over impurities like Impurity 7. nih.gov

Risk Assessment of Impurity 7 Formation

The formation of this compound, identified chemically as (3S)-10-Ethoxy-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a critical quality attribute to consider during the manufacturing of Levofloxacin. A thorough risk assessment is essential to identify and mitigate the potential sources of this process-related impurity. The primary risks are associated with the synthesis pathway and degradation under specific stress conditions.

Forced degradation studies, a cornerstone of risk assessment as per International Council for Harmonisation (ICH) guidelines, provide significant insights into the formation pathways of impurities. nih.gov Research on Levofloxacin has shown that the drug substance is particularly susceptible to degradation under oxidative conditions and, to a lesser extent, acidic stress. nih.govvulcanchem.comakjournals.com Conversely, minimal degradation is reported under basic hydrolysis, water hydrolysis, thermal stress, and photolytic conditions. vulcanchem.com This suggests that process steps involving oxidizing agents or acidic environments pose a higher risk for the formation of degradation products, including potentially Impurity 7.

The risk assessment process involves identifying critical process parameters (CPPs) and critical material attributes (CMAs) that could influence the impurity profile. For Impurity 7, these risks can be categorized as follows:

Raw Materials and Intermediates: The purity of starting materials and intermediates is paramount. The presence of related substances or residual reagents from previous steps can lead to side reactions that form Impurity 7.

Reaction Conditions: Parameters such as temperature, pH, and reaction time must be strictly controlled. Excursions from the validated ranges can increase the likelihood of impurity formation. The risk of forming Impurity 7 is elevated in acidic environments. nih.gov

Oxidative Stress: The most significant risk factor identified in forced degradation studies is oxidation. nih.govvulcanchem.com Exposure of the drug substance or intermediates to atmospheric oxygen, peroxides, or other oxidizing species during synthesis, work-up, or storage can trigger the formation of oxidative degradants.

A summary of risk factors based on forced degradation studies is presented in the table below.

Stress Condition / Risk FactorObserved Degradation LevelRisk Level for Impurity FormationMitigation Focus
Oxidative Stress (e.g., exposure to H₂O₂)Significant Degradation nih.govHighUse of inert atmosphere (e.g., nitrogen), control of peroxide levels in solvents, use of antioxidants where appropriate.
Acidic StressSlight to Minor Degradation vulcanchem.comakjournals.comMediumStrict pH control during synthesis and purification steps; avoiding prolonged exposure to highly acidic conditions.
Basic HydrolysisMinimal to No Degradation vulcanchem.comakjournals.comLowStandard process controls for pH.
Thermal StressMinimal Degradation vulcanchem.comLowControlling temperature during drying and storage.
Photolytic StressMinimal Degradation vulcanchem.comLowProtecting material from light during manufacturing and storage.

Regulatory bodies require that any impurity present at a level exceeding 0.1% must be identified. vulcanchem.com Therefore, understanding these formation risks is the first step in developing a robust control strategy to ensure the final active pharmaceutical ingredient (API) meets the required purity specifications.

Design Space Development for Impurity Control

Developing a design space for impurity control is a key objective of the Quality by Design (QbD) paradigm in pharmaceutical manufacturing. researchgate.net For this compound, the design space encompasses the multidimensional combination and interaction of process parameters that have been demonstrated to provide assurance of quality. The control strategy is heavily reliant on a validated, stability-indicating analytical method capable of separating and quantifying Impurity 7 from the Levofloxacin API and other related substances. nih.gov

High-Performance Liquid Chromatography (HPLC) is the principal analytical technique for monitoring Levofloxacin impurities. veeprho.com The development of a design space for the analytical method itself is critical for reliable impurity control. Research has focused on optimizing various chromatographic parameters to achieve a robust separation.

Key optimized parameters for the HPLC method include:

Column: C18 columns have been shown to provide superior separation for Levofloxacin and its impurities compared to cyano or phenyl columns. vulcanchem.com An ACE C18 or YMC Pack Pro-C18 column is often utilized. nih.govakjournals.com

Mobile Phase Composition: The mobile phase typically consists of an aqueous buffer and organic modifiers like methanol (B129727) and acetonitrile (B52724). akjournals.com The use of triethylamine (B128534) (TEA) in the buffer at concentrations of 0.5% to 1.0% (v/v) has been found to be effective. nih.govakjournals.com

pH of Mobile Phase: The pH is a critical parameter influencing peak shape and resolution. A pH of around 6.0 to 6.3, adjusted with orthophosphoric acid, provides good resolution and minimizes peak tailing. vulcanchem.comakjournals.com

Detection Wavelength: Detection is typically carried out using a UV detector at a wavelength where both the API and the impurity have adequate response, such as 294 nm. nih.gov

The combination of these optimized parameters defines the design space for the analytical method, ensuring that this compound can be consistently and accurately monitored. The table below details an example of a developed design space for an HPLC method for Levofloxacin impurity profiling.

ParameterProven Acceptable Range / ConditionImpact on Quality AttributeReference
Column TypeReversed-Phase C18Provides optimal selectivity and resolution for impurities. nih.govvulcanchem.com
Mobile Phase AAqueous buffer (e.g., 25 mM Sodium Dihydrogen Orthophosphate Dihydrate) with 0.5-1.0% v/v Triethylamine.Buffer concentration and TEA content are critical for peak shape and resolution. nih.govakjournals.com
Mobile Phase BMethanol and/or AcetonitrileThe ratio of organic modifiers controls the elution strength and selectivity. akjournals.com
Mobile Phase pH6.0 - 6.3Crucial for controlling the ionization state of analytes, thereby affecting retention and peak symmetry. vulcanchem.comakjournals.com
Flow Rate0.7 - 0.8 mL/minAffects run time, resolution, and column pressure. akjournals.comcaribjscitech.com
Column Temperature42°C - 45°CInfluences viscosity of the mobile phase and retention times. caribjscitech.comlcms.cz
Detection Wavelength294 nmEnsures adequate sensitivity for both Levofloxacin and its related impurities. nih.gov

By operating within this established design space, manufacturers can implement a reliable control strategy. This strategy includes in-process controls and final product testing to ensure that this compound is maintained below the ICH qualification threshold, guaranteeing the quality, safety, and efficacy of the final drug product. nih.gov

Regulatory Landscape and Guidelines Pertaining to Levofloxacin Impurity 7

International Conference on Harmonisation (ICH) Guidelines on Impuritieseuropa.eueuropa.eugmp-compliance.org

The ICH has established a series of quality guidelines that are widely adopted by regulatory authorities globally. For an impurity like Levofloxacin (B1675101) Impurity 7, the following ICH guidelines are of particular relevance:

This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. europa.euich.org It sets thresholds for impurities based on the maximum daily dose of the drug substance. vulcanchem.com

Reporting Threshold: This is the level at which an impurity must be reported in the drug substance specification.

Identification Threshold: This is the level at which the structure of an impurity must be determined.

Qualification Threshold: This is the level at which an impurity must be justified from a safety perspective.

The specific thresholds are determined by the maximum daily dose of the drug substance. For a drug like levofloxacin, where the daily dose can be up to 750 mg, the thresholds from ICH Q3A(R2) would apply. Any impurity present at a level greater than 0.1% should be identified when the maximum daily dose is ≤ 2 g/day . vulcanchem.com

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg per day intake (whichever is lower) 0.15% or 1.0 mg per day intake (whichever is lower)

This table summarizes the thresholds for reporting, identifying, and qualifying impurities in new drug substances as per ICH Q3A(R2) guidelines.

This guideline focuses on impurities that are degradation products of the drug substance or arise from the interaction of the drug substance with excipients or the container closure system. fda.govich.org It establishes thresholds for reporting, identifying, and qualifying degradation products in new drug products. europa.eu These thresholds are generally similar to those in ICH Q3A(R2) but are applied to the drug product. premier-research.com

Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
< 10 mg 1.0% 1.0% or 50 µg TDI (whichever is lower) 1.0% or 50 µg TDI (whichever is lower)
10 mg - 100 mg 0.5% 0.5% or 200 µg TDI (whichever is lower) 0.5% or 200 µg TDI (whichever is lower)
> 100 mg - 2 g 0.2% 0.2% or 3 mg TDI (whichever is lower) 0.2% or 3 mg TDI (whichever is lower)

TDI: Total Daily Intake. This table outlines the thresholds for degradation products in new drug products according to ICH Q3B(R2).

While Levofloxacin Impurity 7 is an organic impurity, the ICH Q3D guideline on elemental impurities could be relevant if specific metal catalysts or reagents are used in the synthesis process that could contribute to the formation of this impurity. europa.eu This guideline mandates a risk-based approach to control elemental impurities in drug products. ich.orgeuropa.eufda.gov It classifies elemental impurities into different classes based on their toxicity and sets Permitted Daily Exposure (PDE) limits. westpharma.com Manufacturers must assess the potential for elemental impurities to be present in their product and implement controls if a risk is identified. westpharma.com

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.euich.org This is a critical consideration for any impurity, including this compound. The guideline outlines a process for identifying potential genotoxic impurities (PGIs) through computational (in silico) toxicology assessments and, if necessary, experimental testing. freyrsolutions.commn-am.com

If an impurity is determined to be genotoxic, much stricter control limits, often referred to as the Threshold of Toxicological Concern (TTC), are applied. The TTC for a lifetime exposure is typically 1.5 µ g/day .

Table 3: ICH M7 Classification of Impurities

Class Description Recommended Action
Class 1 Known mutagenic carcinogens Control at or below compound-specific acceptable limit
Class 2 Known mutagens with unknown carcinogenic potential Control at or below the TTC
Class 3 Alerting structure, unrelated to the API structure; no mutagenicity data Control at or below the TTC
Class 4 Alerting structure, related to the API structure Control as a non-mutagenic impurity (ICH Q3A/B)

This table summarizes the classification of impurities based on their genotoxic potential as per the ICH M7 guideline.

ICH Q3D: Elemental Impurities (if applicable to reagents/catalysts forming the impurity)

Pharmacopoeial Requirements and Specificationsdrugfuture.comuspnf.comuspnf.compmda.go.jpnihs.go.jpmhlw.go.jp

Major pharmacopoeias provide specific monographs for drug substances and products, which include tests and acceptance criteria for impurities.

The United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) all have monographs for levofloxacin. drugfuture.comuspnf.comuspnf.compmda.go.jpnihs.go.jpmhlw.go.jp These monographs list specified and unspecified impurities and their respective acceptance criteria. While "this compound" may not be individually listed in all pharmacopoeias, it would fall under the category of "any other impurity" or a specified impurity if it has been identified and characterized.

The USP monograph for levofloxacin specifies limits for individual and total impurities. drugfuture.comdrugfuture.com For instance, the limit for any individual unspecified impurity is often set at a level such as 0.10%. nafdac.gov.ng The total impurity limit is also defined, for example, at not more than 0.5%. drugfuture.comnafdac.gov.ng The EP and JP have similar approaches, providing limits for specified, identified, and unidentified impurities.

Table 4: Comparison of General Pharmacopoeial Limits for Levofloxacin Impurities

Pharmacopoeia Specified Impurity Limit Unspecified Impurity Limit Total Impurities Limit
USP Varies by impurity Typically ≤ 0.10% ≤ 0.5%
EP Varies by impurity (e.g., Impurity F) Typically ≤ 0.10% Varies

| JP | Varies by impurity | Typically ≤ 0.10% | Varies |

This table provides a general comparison of impurity limits for levofloxacin as found in major pharmacopoeias. Specific limits for "Impurity 7" would depend on its classification within each pharmacopoeia.

Methodologies for Impurity Control as per Official Pharmacopoeias

Official pharmacopoeias, such as the United States Pharmacopeia (USP), provide stringent guidelines for the control of impurities in drug substances and products to ensure their quality, safety, and efficacy. ontosight.ai For levofloxacin, these pharmacopoeial methods are crucial for identifying and quantifying impurities like this compound.

High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for the detection and quantification of levofloxacin impurities. vulcanchem.comlcms.cz Specifically, reversed-phase HPLC methods have been developed and validated to separate levofloxacin from its process-related and degradation impurities. vulcanchem.com The USP monograph for levofloxacin outlines specific HPLC procedures for impurity analysis. derpharmachemica.comcaribjscitech.com These methods are designed to be stability-indicating, meaning they can resolve the active pharmaceutical ingredient (API) from any degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, or light. vulcanchem.comsphinxsai.com

The development of these methods often involves careful optimization of chromatographic conditions. For instance, research has shown that using triethylamine (B128534) in the mobile phase at a specific concentration and pH, combined with organic modifiers like acetonitrile (B52724) and methanol (B129727), can achieve good resolution between levofloxacin and its impurities. vulcanchem.com The choice of the stationary phase is also critical, with studies indicating that C8 and C18 columns are effective for separating levofloxacin impurities. vulcanchem.comlcms.cz

Pharmacopoeias require that analytical methods used for impurity testing are validated to ensure they are suitable for their intended purpose. ich.org This validation process includes assessing parameters such as specificity, linearity, range, accuracy, precision, and the limit of detection (LOD) and limit of quantification (LOQ). vulcanchem.comresearchgate.net For instance, a validated method demonstrated linearity for Levofloxacin Impurity A, B, and C from the LOQ up to 150% of the target concentration. sphinxsai.com

Beyond HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) is a valuable tool for the structural identification and confirmation of impurities. vulcanchem.comderpharmachemica.com LC-MS/MS analysis can provide precise molecular weight and fragmentation data, which aids in the characterization of unknown impurities discovered during the manufacturing process or stability studies. vulcanchem.com In some cases, impurities are isolated from the mother liquor of the manufacturing process using techniques like flash chromatography to allow for comprehensive structural elucidation by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. vulcanchem.comderpharmachemica.com

The table below summarizes typical analytical methodologies referenced in the control of levofloxacin impurities.

Methodology Purpose Key Parameters & Considerations Relevant Pharmacopoeial Guidance
Reversed-Phase HPLC Quantification of known and unknown impurities.Column type (e.g., C18, C8), mobile phase composition (e.g., buffer, organic modifiers), flow rate, column temperature, detector wavelength. vulcanchem.comcaribjscitech.comsphinxsai.comUSP monograph for Levofloxacin. lcms.czderpharmachemica.com
LC-MS/MS Structural identification and confirmation of impurities.Ionization technique, mass analyzer, fragmentation pattern analysis. vulcanchem.comderpharmachemica.comGeneral chapters on chromatography and spectroscopic identification.
Method Validation To ensure the analytical method is reliable for its intended use.Specificity, linearity, accuracy, precision, LOD, LOQ, robustness. vulcanchem.comresearchgate.netICH Q2(R1) guidelines, referenced by pharmacopoeias.
Forced Degradation Studies To identify potential degradation products and establish the stability-indicating nature of the analytical method.Stress conditions: acid, base, oxidation, heat, light. vulcanchem.comsphinxsai.comICH Q1A(R2) guidelines.

Regulatory Expectations for Impurity 7 Control in New Drug Applications (NDAs) and Abbreviated New Drug Applications (ANDAs)

Regulatory agencies like the U.S. Food and Drug Administration (FDA) have clear expectations for the control of impurities in NDAs and ANDAs, which are largely guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products. fda.govpremier-research.comfda.gov These guidelines establish thresholds for reporting, identifying, and qualifying impurities.

For both NDAs and ANDAs, applicants are required to summarize the impurities observed during the manufacturing of the drug substance and in the final drug product. fda.gov This includes both process-related impurities arising from the synthesis of the API and degradation products that may form during storage. fda.govfda.gov this compound, as a known process-related impurity, would need to be listed and controlled in these applications. synzeal.com

A critical aspect of the regulatory submission is the justification for the proposed acceptance criteria for each specified impurity. ich.orgfda.gov For ANDAs, a common approach to qualify an impurity is to demonstrate that its level in the generic product is similar to or less than the level present in the Reference Listed Drug (RLD). fda.govfda.report If a new impurity is found in the generic product, or if an existing impurity is present at a higher level than in the RLD, further qualification is necessary. fda.report This can be achieved through scientific literature, by demonstrating the impurity is a significant metabolite, or through toxicological studies. fda.gov

The FDA emphasizes that acceptance criteria should be based on safety data and be consistent with the levels achievable by the manufacturing process. fda.gov For impurities that are not degradation products, such as process impurities from the drug substance, a rationale for their exclusion from the drug product specification may be required. fda.gov

Regulatory bodies expect that the analytical procedures used to detect and quantify impurities are validated and suitable for their intended purpose. ich.org The submission should include this validation data. ich.org Furthermore, any changes to the manufacturing process or formulation require an assessment of the impact on the impurity profile. fda.gov

The table below outlines the key regulatory expectations for impurity control in NDAs and ANDAs.

Regulatory Expectation Description Applicable Guidance/Regulation
Impurity Profiling A summary of all known and potential impurities, including process-related impurities and degradation products. fda.govICH Q3A(R2), ICH Q3B(R2). premier-research.comfda.gov
Setting Acceptance Criteria Justification for the proposed limits for each specified impurity, based on pharmacopoeial standards, qualification thresholds, and comparison with the RLD for ANDAs. ich.orgfda.govICH Q3A(R2), ICH Q3B(R2), FDA Guidance for Industry: ANDAs: Impurities in Drug Products. premier-research.comfda.gov
Qualification of Impurities The process of acquiring and evaluating data to establish the biological safety of an impurity at the specified level. ich.orgfda.gov This can involve toxicological studies or comparison to the RLD. fda.govICH Q3A(R2), ICH Q3B(R2). premier-research.comfda.gov
Analytical Method Validation Submission of documented evidence that the analytical procedures are validated and suitable for the detection and quantification of impurities. ich.orgICH Q2(R1).
Control of Nitrosamine Impurities Specific attention is given to potentially mutagenic impurities like nitrosamines, which require stringent control. veeprho.comveeprho.comICH M7. fda.report

Challenges in Setting Acceptance Limits for Process-Related and Degradation Impurities

Establishing appropriate acceptance criteria for impurities like this compound presents several challenges for pharmaceutical manufacturers. These challenges span analytical capabilities, manufacturing process control, and regulatory interpretation.

One of the primary challenges is that acceptance criteria should be set no higher than the level that can be justified by safety data, while also being consistent with the level achievable by the manufacturing process. fda.gov This requires a deep understanding of the manufacturing process and its capability to control the formation of specific impurities. regulations.gov For process-related impurities, their levels can vary depending on the quality of starting materials and the precise control of reaction conditions. ontosight.ai

For degradation products, the challenge lies in predicting and controlling their formation throughout the shelf life of the drug product. veeprho.com Forced degradation studies are instrumental in identifying potential degradation pathways, but the conditions used may not perfectly mimic long-term storage. vulcanchem.com As seen with levofloxacin, it shows significant degradation under oxidative stress and slight degradation under acidic conditions, while being relatively stable under other conditions. vulcanchem.com This variability necessitates a robust stability testing program to ensure impurity levels remain within acceptable limits.

Another challenge is the analytical methodology itself. The limits for impurities are often at trace levels, requiring highly sensitive and specific analytical methods for accurate quantification. intertek.com The assumption of equivalent detector response for all impurities relative to the API can be a source of error if not properly justified. fda.govfda.gov Therefore, the development and validation of suitable analytical methods are critical but can be resource-intensive. sphinxsai.com

Furthermore, setting a single, universal limit for an impurity can be difficult. The acceptable level of an impurity can depend on the maximum daily dose of the drug. gmpinsiders.com For high-dose drugs, the percentage limit for an impurity is typically lower than for low-dose drugs. The ICH Q3B(R2) guideline provides a decision tree and thresholds for identification and qualification based on the maximum daily dose, but applying these to specific cases can be complex. fda.govgmpinsiders.com

Finally, the qualification of impurities that exceed the established thresholds is a significant hurdle. ich.org Conducting toxicological studies to establish the safety of an impurity is a lengthy and expensive process. fda.gov While comparison to the RLD is an option for ANDAs, this is not applicable for new chemical entities in NDAs. fda.govfda.report

The table below summarizes the key challenges in setting acceptance limits for pharmaceutical impurities.

Challenge Description Implication for this compound
Balancing Safety and Process Capability Acceptance limits must be safe for patients but also realistically achievable by the manufacturing process. fda.govThe manufacturing process for levofloxacin must be tightly controlled to minimize the formation of Impurity 7 to a level that is both safe and consistently met.
Stability Over Shelf Life Degradation impurities can increase over time, requiring predictive stability studies to set appropriate end-of-shelf-life limits. veeprho.comIf Impurity 7 is also a degradation product, its potential increase during storage must be factored into the acceptance criteria.
Analytical Method Sensitivity and Accuracy Methods must be sensitive enough to detect and quantify impurities at low levels, and assumptions about detector response must be justified. fda.govintertek.comA validated, high-sensitivity HPLC or other suitable method is essential for the reliable control of Impurity 7.
Dose-Dependent Limits ICH guidelines set different thresholds for impurity qualification based on the maximum daily dose of the drug. gmpinsiders.comThe acceptance limit for this compound will be influenced by the approved daily dosage of levofloxacin.
Qualification of Impurities If an impurity exceeds the qualification threshold, extensive and costly studies may be required to demonstrate its safety. ich.orgfda.govIf levels of Impurity 7 cannot be controlled below the qualification threshold, significant resources would be needed for its safety qualification.

Advanced Research Perspectives on Levofloxacin Impurity 7

Computational Chemistry and In Silico Approaches for Predicting Impurity Formationresearchgate.net

Computational tools have become indispensable in modern pharmaceutical development, offering predictive insights into the formation and behavior of impurities like Levofloxacin (B1675101) Impurity 7. These in silico methods can model reaction dynamics and predict molecular properties, saving significant time and resources compared to traditional laboratory experiments. researchgate.net

Molecular modeling techniques, such as Density Functional Theory (DFT), are employed to investigate the potential reaction pathways that could lead to the formation of Levofloxacin Impurity 7. researchgate.net These models can calculate the thermodynamics and kinetics of various chemical reactions, identifying the most likely routes for impurity generation under different synthesis conditions. For instance, the formation of Impurity 7 involves the substitution of the piperazine (B1678402) moiety at the C-10 position of the quinolone ring, a known site for potential side reactions during the synthesis of fluoroquinolones.

Computational studies on levofloxacin and its analogues investigate degradation routes and structural transformations. researchgate.netresearchgate.net By modeling the electronic structure and energy landscapes of reactants, intermediates, and products, researchers can pinpoint the conditions that favor the formation of this impurity over the desired Levofloxacin molecule. This predictive capability is crucial for rationally designing or optimizing synthetic routes to minimize unwanted by-products.

Table 1: Computational Methods in Impurity Formation Analysis

Computational Method Application in Predicting Impurity 7 Formation Key Insights Gained
Density Functional Theory (DFT) Calculating bond dissociation energies and reaction energy barriers for potential degradation or side-reaction pathways. researchgate.net Identification of thermodynamically favorable routes for piperazine substitution at the C-10 position.
Molecular Dynamics (MD) Simulations Simulating the behavior of levofloxacin and reaction intermediates in different solvent environments and temperatures. researchgate.net Understanding how process parameters (e.g., solvent polarity, temperature) influence the stability of the main compound versus the formation of Impurity 7.

| Ab Initio Molecular Dynamics | Studying reaction mechanisms under various pH conditions to understand the role of protonation states in reactivity. researchgate.net | Predicting the likelihood of side reactions based on the charge distribution of the molecule under specific process conditions. |

This table is generated based on the application of computational methods to similar complex molecules as described in the sources.

Structure-Activity Relationship (SAR) studies are traditionally used to correlate a molecule's structure with its biological activity. However, the same principles can be adapted to create Structure-Formation or Structure-Degradation Relationships. These studies analyze how specific structural features of reactants or intermediates influence their propensity to form impurities. nih.gov

For fluoroquinolones, SAR studies have established that the substituent at the C-7 position is a critical determinant of the molecule's properties. jst.go.jp By analyzing a series of related fluoroquinolone structures and their corresponding impurity profiles, researchers can build models that predict how changes in precursor molecules might affect the yield of Impurity 7. For example, modifying the protecting groups used during synthesis or altering the nature of the leaving group on the quinolone core can significantly impact the regioselectivity of the piperazine addition, thereby influencing the formation of this positional isomer impurity. nih.govnih.gov These in silico models can screen potential synthetic intermediates and flag those with a higher predicted risk of generating undesirable by-products.

Molecular Modeling of Reaction Pathways Leading to Impurity 7

Green Chemistry Principles in Minimizing Impurity 7 Generation during Synthesisresearchgate.net

Green chemistry offers a framework of twelve principles aimed at making chemical processes more environmentally benign and efficient. acs.org Applying these principles to the synthesis of Levofloxacin can directly contribute to minimizing the generation of Impurity 7.

The formation of impurities is a form of waste. Therefore, the first principle, Prevention , is the most fundamental. vertecbiosolvents.comcompoundchem.com Designing the synthesis to prevent the formation of Impurity 7 is preferable to removing it after it has been created. This can be achieved by optimizing reaction conditions to enhance selectivity for the desired product.

Table 2: Application of Green Chemistry Principles to Minimize this compound

Green Chemistry Principle Strategy to Minimize Impurity 7
1. Prevention Optimize reaction conditions (temperature, pressure, stoichiometry) to favor the formation of Levofloxacin over Impurity 7.
5. Safer Solvents and Auxiliaries Select solvents that minimize side reactions. The choice of solvent can influence the regioselectivity of the nucleophilic substitution step. vertecbiosolvents.comcompoundchem.com
8. Reduce Derivatives Minimize the use of protecting groups, as the steps of protection and deprotection can introduce additional reagents and potential side reactions. acs.orgvertecbiosolvents.com
9. Catalysis Employ highly selective catalysts that can direct the reaction pathway towards the desired product, avoiding the formation of positional isomers like Impurity 7. vertecbiosolvents.com

| 11. Real-time Analysis | Implement in-process monitoring to track the formation of Impurity 7, allowing for immediate process adjustments to prevent its accumulation. compoundchem.com |

This table outlines the application of established green chemistry principles to the specific problem of minimizing a process impurity.

Continuous Manufacturing and Real-Time Impurity Monitoring Technologiesamericanpharmaceuticalreview.com

The shift from traditional batch processing to continuous manufacturing represents a paradigm change in the pharmaceutical industry. researchgate.net This approach, where materials are fed continuously into a manufacturing process, offers enhanced control over reaction conditions, leading to more consistent product quality and reduced impurity formation. americanpharmaceuticalreview.com

In the context of Levofloxacin synthesis, a continuous flow reactor could maintain precise control over temperature, pressure, and residence time, creating an environment that consistently favors the formation of the desired product over Impurity 7. This level of control is often difficult to achieve in large batch reactors where thermal and concentration gradients can exist.

A critical enabler of continuous manufacturing is Process Analytical Technology (PAT). PAT involves the use of online, in-line, or at-line analytical tools for real-time monitoring and control of Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs). americanpharmaceuticalreview.comresearchgate.net For managing Impurity 7, various spectroscopic techniques can be integrated into the manufacturing line to monitor its concentration in real time. This allows for immediate feedback and process adjustments, ensuring the impurity remains below its specified limit throughout the production run. nih.gov

Table 3: Real-Time Monitoring Technologies for Impurity Control

Technology Principle Application for Impurity 7 Monitoring
Near-Infrared (NIR) Spectroscopy Measures the absorption of light in the near-infrared region, which is sensitive to molecular vibrations. Can be used as a PAT tool to monitor the concentration of Levofloxacin and detect deviations that may indicate impurity formation. researchgate.net
Raman Spectroscopy Measures the inelastic scattering of monochromatic light, providing a detailed chemical fingerprint of the molecules present. Offers high chemical specificity to differentiate between Levofloxacin and its isomeric impurity in real time within a reactor or flow stream.
Fiber-Optic Fluorescence Spectroscopy Fluoroquinolones are inherently fluorescent. This technique can monitor the fluorescence spectrum, which may change with the presence of impurities. researchgate.netnih.gov Provides sensitive, real-time measurements in a continuous flow setup to quantify the API and potentially detect fluorescent impurities. nih.gov

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture for identification and quantification. | Can be used as an at-line or online PAT tool to provide rapid checks on the impurity profile during continuous production. lcms.cz |

This table is based on established PAT tools and their applicability to pharmaceutical manufacturing and monitoring.

Future Directions in Analytical Characterization and Control of Impurities in Fluoroquinolones

The ongoing pursuit of higher drug quality and safety drives continuous innovation in the analytical methods used to characterize and control impurities. For fluoroquinolones like Levofloxacin, future trends will likely focus on achieving lower detection limits, obtaining more comprehensive structural information, and integrating analytical techniques more seamlessly into manufacturing processes.

A significant trend is the increasing use of hyphenated analytical techniques. nih.gov Methods such as Liquid Chromatography-Mass Spectrometry (LC-MS), LC-Nuclear Magnetic Resonance (LC-NMR), and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the definitive identification and structural elucidation of unknown impurities. nih.govresearchgate.net For an impurity like this compound, these techniques are essential for confirmation of its structure during initial discovery and for reference standard characterization.

Future strategies will also likely involve the development of more sophisticated in silico models that can predict not only the formation of impurities but also their potential toxicity. researchgate.net By combining predictive software with high-sensitivity analytical methods, the pharmaceutical industry can move towards a more proactive approach to impurity control, designing quality into the product from the earliest stages of development. Furthermore, the application of advanced materials, such as molecularly imprinted polymers, may be explored for the highly selective extraction and analysis of trace-level fluoroquinolone impurities from complex sample matrices. acs.org

Q & A

Q. How is this compound quantified in the presence of other process-related impurities?

  • Methodology : Employ a validated HPLC method with relative response factors (RRFs) for impurities. Calculate concentrations using the formula: Result=(rUrS)×(CSCU)×100\text{Result} = \left(\frac{r_U}{r_S}\right) \times \left(\frac{C_S}{C_U}\right) \times 100

    where rUr_U = peak response of Impurity 7, rSr_S = peak response of levofloxacin standard, and CS/CUC_S/C_U = concentration ratios .

Q. What distinguishes this compound from structurally similar impurities (e.g., R-isomer or difluoro derivatives)?

  • Methodology : Compare chromatographic retention behavior (RRT) and spectral data. For example, Impurity 7 (C₁₈H₂₀FN₃O₅) differs from the difluoro impurity (C₁₃H₉F₂NO₄) in fluorine substitution patterns and piperazine moiety retention .

Advanced Research Questions

Q. How can synthesis routes for this compound be optimized to minimize byproducts?

  • Methodology : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst concentration). Central Composite Design (CCD) with Response Surface Methodology (RSM) effectively models interactions between variables (e.g., pH, reagent dose) .

Q. What validation parameters are critical for ensuring HPLC method robustness in quantifying Impurity 7?

  • Methodology : Validate per ICH guidelines:
    • Specificity : Resolve Impurity 7 from levofloxacin and other peaks (resolution ≥2.0).
    • Accuracy : Recovery rates 98–102% via spiked samples.
    • Precision : ≤2% RSD for intraday/interday replicates .

Q. How do matrix effects in biological samples influence the accuracy of Impurity 7 quantification?

  • Methodology : Perform post-column infusion studies to assess ion suppression/enhancement in LCMS. Use matrix-matched calibration curves to correct for signal drift .

Q. What stability-indicating studies are necessary for Impurity 7 under forced degradation conditions?

  • Methodology : Expose Impurity 7 to stress conditions (acid/base hydrolysis, oxidation, photolysis). Monitor degradation products via HPLC-PDA and confirm structures using LCMS/MS. Establish degradation pathways and kinetic models .

Q. How can researchers resolve contradictory data between UV-Vis and HPLC results for Impurity 7?

  • Methodology : Investigate impurity interference using spike-recovery experiments. For example, UV-Vis overestimates levofloxacin by 517% due to additive absorbance from impurities, whereas HPLC isolates target analytes .

Q. What are the mechanistic pathways for Impurity 7 formation during levofloxacin synthesis?

  • Methodology : Track impurity generation via in-process control (IPC) samples. Use LCMS to identify intermediates (e.g., oxidation byproducts) and propose reaction mechanisms (e.g., piperazine ring modification) .

Q. How do pharmacopeial standards (USP/EP) define acceptance criteria for Impurity 7?

  • Methodology : Refer to USP monographs for levofloxacin, which specify impurity thresholds (e.g., ≤0.2% for individual unknown impurities). Validate methods against EP Reference Standards (e.g., EP Impurity B) .

Q. What strategies mitigate cross-reactivity between Impurity 7 and levofloxacin metabolites in immunoassays?

  • Methodology : Develop monoclonal antibodies with high specificity for levofloxacin’s quinolone core. Validate cross-reactivity using structurally analogous impurities (e.g., desmethyl levofloxacin) .

Q. How can multi-analyte methods simultaneously quantify Impurity 7 and other critical impurities?

  • Methodology : Implement a gradient HPLC method with dual wavelength detection (288 nm for levofloxacin, 254 nm for impurities). Optimize column chemistry (e.g., pentafluorophenyl phases) to resolve polar impurities .

Q. What role does Impurity 7 play in levofloxacin’s overall impurity profile for regulatory submissions?

  • Methodology : Include Impurity 7 in impurity qualification thresholds per ICH Q3B. Provide toxicological data (e.g., genotoxicity studies) to justify limits if exceeding 0.15% .

Q. How do computational models aid in predicting the chromatographic behavior of Impurity 7?

  • Methodology : Use Quantitative Structure-Retention Relationship (QSRR) models with molecular descriptors (e.g., logP, polar surface area) to predict retention times. Validate with experimental data .

Q. What advanced spectroscopic techniques characterize low-abundance degradation products of Impurity 7?

  • Methodology : Apply 2D-NMR (e.g., HSQC, HMBC) for structural fragments and Orbitrap-MS for sub-ppm mass accuracy. Use preparative HPLC to isolate trace degradants .

Q. How can researchers address discrepancies in impurity quantification across different HPLC systems?

  • Methodology : Standardize column lot numbers, detector settings, and mobile phase preparation. Perform interlaboratory cross-validation using harmonized protocols .

Q. What analytical challenges arise when scaling Impurity 7 synthesis from lab to pilot scale?

  • Methodology : Monitor reaction kinetics (e.g., via inline FTIR) to identify scale-dependent variables (e.g., mixing efficiency). Use Quality by Design (QbD) to define critical process parameters .

Q. How do environmental factors (e.g., light, humidity) influence Impurity 7 stability in API storage?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis. Develop predictive models using Arrhenius equations to estimate shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.